An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As a compound of significant interest in medicinal chemistry, rigorous structural elucidation is paramount.[1] This document outlines the principles, detailed experimental protocols, and in-depth data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The causality behind methodological choices is explained, ensuring a self-validating approach to structural confirmation for researchers in drug discovery and chemical synthesis.
Introduction and Structural Framework
2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone class of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] The fusion of a pyrimidine ring with a benzene ring, coupled with a thiophene moiety at the 2-position, creates a unique electronic and structural environment. Accurate characterization is the bedrock of understanding its structure-activity relationships (SAR) and pharmacological potential.
This guide focuses on the stable tautomer, 2-(thiophen-2-yl)quinazolin-4(3H)-one, which is commonly referred to as the 3,4-dihydro form. Spectroscopic analysis provides an empirical fingerprint of the molecule, allowing for unambiguous structural confirmation, purity assessment, and a deeper understanding of its chemical properties.
Molecular Structure
The structural integrity of the compound is the primary subject of our analysis. The diagram below illustrates the atom numbering convention used throughout this guide.
Caption: Molecular structure of 2-(thiophen-2-yl)quinazolin-4(3H)-one.
Analytical Workflow: A Holistic Approach
Effective spectroscopic analysis is not a series of isolated experiments but an integrated workflow. The process begins with a purified sample and proceeds through multiple analytical techniques. The data from each method is then synthesized to build a cohesive and validated structural assignment.
Caption: General workflow for spectroscopic structural elucidation.
UV-Visible Spectroscopy
Principle & Rationale: UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule's conjugated system. The quinazolinone core and the thiophene ring constitute a significant chromophore. The resulting spectrum provides information about the extent of conjugation and the presence of specific functional groups with non-bonding electrons (n→π) and pi-systems (π→π).[4]
Experimental Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the measurement range (e.g., acetonitrile, ethanol, or DMSO). Acetonitrile is often preferred for its wide transparency window.
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL. From this, create a dilute solution (typically 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the spectrum from 200 to 600 nm. Use the pure solvent as a blank to zero the instrument.
Data Interpretation and Discussion: The spectrum is expected to exhibit multiple absorption bands characteristic of the extensive π-system.
-
π→π Transitions:* High-intensity bands are expected at shorter wavelengths. For quinazolinone derivatives, these typically appear in the 220-300 nm range and are attributed to electronic transitions within the aromatic rings.[4][5]
-
n→π Transitions:* A lower-intensity band at a longer wavelength (typically 310-350 nm) is anticipated. This is due to the transition of non-bonding electrons from the nitrogen and oxygen atoms to an anti-bonding π* orbital.[5][6] The superposition of multiple transitions may result in broad absorption bands.[5]
Table 1: Expected UV-Vis Absorption Maxima
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~225-240 nm | High | π→π* | Fused Benzene & Thiophene Rings |
| ~270-290 nm | Medium-High | π→π* | Quinazolinone Conjugated System |
| ~315-330 nm | Low-Medium | n→π* | C=O and C=N groups |
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). This technique is essential for confirming the presence of the key amide C=O, N-H, and C=N bonds.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dried sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: Place the KBr pellet in the sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.
Data Interpretation and Discussion: The IR spectrum provides a distinct fingerprint, confirming the presence of critical functional groups.
-
N-H Stretch: A medium to sharp absorption band is expected in the range of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the lactam group.[7]
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic and thiophene rings.
-
C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ is the most prominent feature, indicative of the amide carbonyl (C=O) group in the quinazolinone ring.[8]
-
C=N and C=C Stretches: A series of bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N bond and the C=C bonds within the aromatic rings.
-
C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range may be attributed to the C-S bond in the thiophene ring.
Table 2: Key IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100-3300 | Medium, Sharp | N-H Stretch | Amide (Lactam) |
| 3000-3100 | Medium | C-H Stretch | Aromatic & Thiophene |
| 1650-1690 | Strong, Sharp | C=O Stretch | Amide I Band |
| 1550-1620 | Medium-Strong | C=N Stretch | Imine |
| 1450-1600 | Variable | C=C Stretch | Aromatic Ring Skeletal |
| 700-800 | Weak-Medium | C-H Bending (oop) | Aromatic Substitution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information on the carbon skeleton.
Experimental Protocol:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and it allows for the observation of the exchangeable N-H proton.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Measurement: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy
Data Interpretation and Discussion: The ¹H NMR spectrum will show distinct signals for the protons on the quinazolinone and thiophene rings.
-
N-H Proton: A broad singlet is expected at a very downfield chemical shift (δ > 12.0 ppm) due to the acidic nature of the lactam proton, which can participate in hydrogen bonding with the DMSO solvent.[9]
-
Quinazolinone Protons (4H): These four protons on the benzo- portion of the ring system will appear in the aromatic region (δ 7.4-8.2 ppm). The proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Splitting patterns (doublets, triplets, or multiplets) will depend on the coupling between adjacent protons.[8][9]
-
Thiophene Protons (3H): The three protons of the thiophene ring will also appear in the aromatic region, typically between δ 7.2-8.0 ppm. They will exhibit characteristic doublet of doublets or triplet splitting patterns based on their ³J and ⁴J coupling constants.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Position | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N3-H | > 12.0 | br s | 1H |
| H-5 | ~8.1-8.2 | d or dd | 1H |
| H-8 | ~7.5-7.7 | d | 1H |
| H-6, H-7 | ~7.4-7.9 | m or t, t | 2H |
| H-3', H-4', H-5' | ~7.2-8.0 | m | 3H |
¹³C NMR Spectroscopy
Data Interpretation and Discussion: The ¹³C NMR spectrum will show 12 distinct signals, confirming the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon: The most downfield signal (δ > 160 ppm) is assigned to the C4 carbonyl carbon.[9][10]
-
Aromatic & Heteroaromatic Carbons: The remaining 11 carbons will appear in the range of δ 115-155 ppm. The C2 carbon, attached to two heteroatoms (N and the thiophene ring), will be significantly deshielded. Carbons directly attached to nitrogen (C8a, C2) will also be downfield.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Position | Approx. Chemical Shift (δ, ppm) |
|---|---|
| C4 (C=O) | ~162-164 |
| C2 | ~151-153 |
| C8a | ~148-150 |
| C4a, C5, C6, C7, C8 | ~115-136 |
| C2', C3', C4', C5' | ~125-140 |
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental composition and deduce the connectivity of atoms.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which allows for the determination of the molecular formula.
-
Measurement: Introduce the sample (dissolved in a suitable solvent like methanol or acetonitrile) into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Data Interpretation and Discussion:
-
Molecular Ion: The molecular formula is C₁₂H₈N₂OS, with a monoisotopic mass of 228.0357 Da. In ESI+ mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 229.0430. High-resolution measurement can confirm this composition.
-
Fragmentation Pattern: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule will fragment in a predictable manner. Key fragmentations may include the loss of CO, HCN, and fragmentation of the thiophene ring.[11][12] The thiophene cation itself (m/z 83) is a common fragment.
Caption: Plausible EI fragmentation pathway for the title compound.
Conclusion
The structural elucidation of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is achieved through a multi-faceted spectroscopic approach. UV-Vis spectroscopy confirms the conjugated electronic system, while IR spectroscopy verifies the presence of key amide and aromatic functional groups. High-resolution NMR (¹H and ¹³C) provides an unambiguous map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and formula. The convergence of data from these independent techniques provides a self-validating and robust confirmation of the molecular structure, which is an essential prerequisite for any further investigation in a drug development context.
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